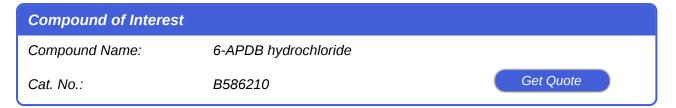


Solubility Profile of 6-APDB Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **6-APDB hydrochloride** (6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. This document details available quantitative solubility data, outlines relevant experimental methodologies for solubility determination, and provides a visualization of the compound's primary mechanism of action.

Quantitative Solubility Data

The solubility of **6-APDB hydrochloride** has been determined in several common laboratory solvents. The available data is summarized in the table below. It is important to note that solubility can be influenced by various factors including temperature, pH, and the presence of other solutes.



Solvent	Chemical Formula	Туре	Solubility (mg/mL)	Citation
Dimethylformami de (DMF)	C ₃ H ₇ NO	Organic	~20	[1]
Dimethyl sulfoxide (DMSO)	C2H6OS	Organic	~20	[1]
Ethanol	C₂H₅OH	Organic	~20	[1]
Phosphate- Buffered Saline (PBS)	-	Aqueous (pH 7.2)	~1	[1]
Methanol	СН₃ОН	Organic	Soluble (quantitative limit not specified)	[2]

Note: The solubility in methanol is inferred from its use as a solvent for a commercially available standard solution, however, the maximum solubility has not been explicitly stated in the available literature.[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **6-APDB hydrochloride** are not detailed in the publicly available literature, two common methodologies are widely used for such compounds: the Shake-Flask Method for thermodynamic solubility and Kinetic Solubility Assays for high-throughput screening.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent, which is a measure of the maximum amount of the substance that can dissolve under thermodynamic equilibrium.

Methodology:

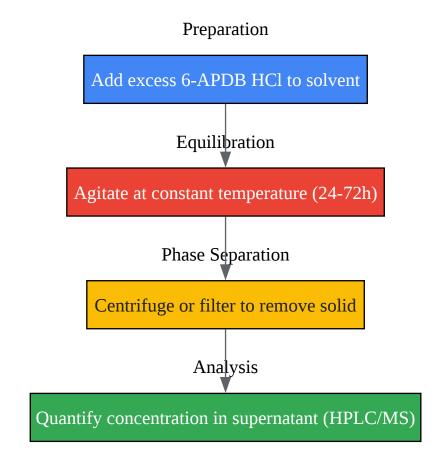






- Preparation of Supersaturated Solution: An excess amount of 6-APDB hydrochloride is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).
- Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
- Quantification: The concentration of 6-APDB hydrochloride in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calibration: A calibration curve is generated using standard solutions of 6-APDB hydrochloride of known concentrations to ensure accurate quantification.





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Shake-Flask Solubility Determination Workflow

Kinetic Solubility Assay using DMSO

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

- Stock Solution Preparation: A concentrated stock solution of 6-APDB hydrochloride is prepared in 100% DMSO.
- Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.



- Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS) is added to each well containing the DMSO dilutions.
- Incubation and Precipitation: The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.
- Detection of Precipitation: The amount of precipitate can be measured using various techniques, such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.
- Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

6-APDB hydrochloride is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means it blocks the reuptake of these key neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing their signaling to the postsynaptic neuron.

The primary molecular targets of 6-APDB are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By binding to these transporter proteins, 6-APDB prevents them from carrying their respective neurotransmitters out of the synaptic cleft.

Mechanism of 6-APDB HCl as an SNDRI

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